molecular formula C17H16F2N2O3 B2708568 N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide CAS No. 260553-01-3

N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide

Cat. No.: B2708568
CAS No.: 260553-01-3
M. Wt: 334.323
InChI Key: FTAYGLFNPADXDJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical and Chemical Properties Analysis

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Scientific Research Applications

Radical Trapping and Spin Trap Applications

  • Phenyl N-tert-butylnitrone (PBN) and its derivatives have been studied for their ability to trap free radicals, suggesting potential applications in studying oxidative stress and free radical chemistry in biological systems. For instance, PBN has been shown to decompose into nitric oxide under photolysis, influencing biological functions by forming nitrosyl complexes with proteins, which can be detected using EPR spectroscopy (Chamulitrat et al., 1993).

Paramagnetic Materials and Cross-Coupling Reactions

  • Fluorinated nitroxide radicals have been explored for use in cross-coupling reactions. These stable polyfluorinated nitroxide radicals offer a novel approach to the synthesis of paramagnetic materials, with potential applications in organic electronics and as spin labels for studying molecular interactions (Politanskaya et al., 2020).

Luminescence Sensing and Detection

  • The luminescent properties of lanthanide-titanium oxo clusters, incorporating tert-butylbenzoic acid ligands, have been utilized for the detection of nitrobenzene, highlighting their potential as sensitive materials for environmental monitoring and explosive detection (Zheng et al., 2020).

Antioxidant and Corrosion Inhibition Studies

  • The synthesis and characterization of N-phenyl-benzamides have been investigated for their antioxidant properties and potential as corrosion inhibitors, demonstrating the multifaceted applications of phenyl-benzamide derivatives in materials science and chemical engineering (Mishra et al., 2018).

Environmental Degradation of Herbicides

  • A novel pathway for the biotransformation of dinitroaniline herbicide butralin by a newly isolated bacterium highlights the potential use of microbial degradation for environmental remediation of persistent herbicides, offering insights into the mechanisms of microbial detoxification and degradation of synthetic compounds (Ghatge et al., 2020).

Mechanism of Action

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Safety and Hazards

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Future Directions

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Properties

IUPAC Name

N-(4-tert-butylphenyl)-2,6-difluoro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3/c1-17(2,3)10-4-6-11(7-5-10)20-16(22)14-12(18)8-9-13(15(14)19)21(23)24/h4-9H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAYGLFNPADXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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